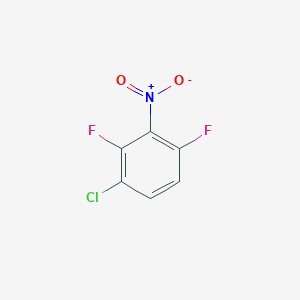

1-Chloro-2,4-difluoro-3-nitrobenzene

CAS No.: 1151767-58-6

Cat. No.: VC3752560

Molecular Formula: C6H2ClF2NO2

Molecular Weight: 193.53 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1151767-58-6 |

|---|---|

| Molecular Formula | C6H2ClF2NO2 |

| Molecular Weight | 193.53 g/mol |

| IUPAC Name | 1-chloro-2,4-difluoro-3-nitrobenzene |

| Standard InChI | InChI=1S/C6H2ClF2NO2/c7-3-1-2-4(8)6(5(3)9)10(11)12/h1-2H |

| Standard InChI Key | OHPIHTQPKGZTFB-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1F)[N+](=O)[O-])F)Cl |

| Canonical SMILES | C1=CC(=C(C(=C1F)[N+](=O)[O-])F)Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

1-Chloro-2,4-difluoro-3-nitrobenzene consists of a benzene ring with three substituents:

-

A chlorine atom at position 1,

-

Fluorine atoms at positions 2 and 4,

-

A nitro group (-NO) at position 3.

This substitution pattern creates a sterically hindered and electron-deficient aromatic system, influencing its reactivity in electrophilic and nucleophilic reactions. The spatial arrangement of substituents has been validated through computational modeling, which predicts bond angles and lengths consistent with similar nitroaromatic compounds .

Crystallographic and Spectroscopic Data

While X-ray crystallography data for this specific compound is unavailable, analogous structures suggest a planar benzene ring with slight distortions due to steric and electronic effects from substituents. Key spectroscopic features include:

-

NMR: Resonances between and , characteristic of aromatic fluorine atoms .

-

IR Spectroscopy: Strong absorption bands near , indicative of the nitro group’s asymmetric stretching .

Physicochemical Properties

Thermodynamic Parameters

The compound’s stability and phase behavior are governed by its thermodynamic properties:

The low vapor pressure suggests limited volatility under ambient conditions, while the moderate flash point necessitates precautions against ignition during handling .

Stock Solution Preparation

For laboratory use, standardized stock solutions can be prepared as follows :

| Concentration (mM) | Volume for 1 mg (mL) | Volume for 5 mg (mL) | Volume for 10 mg (mL) |

|---|---|---|---|

| 1 | 5.17 | 25.83 | 51.67 |

| 5 | 1.03 | 5.17 | 10.33 |

| 10 | 0.52 | 2.58 | 5.17 |

Synthetic Pathways and Industrial Production

Industrial-Scale Considerations

Large-scale production likely employs continuous flow reactors to enhance yield and purity. Key parameters include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume